(2R)-2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-OL
Description
(2R)-2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-OL is a chiral β-amino alcohol derivative featuring a halogenated aromatic ring. This compound’s stereochemistry (R-configuration at the chiral center) and substitution pattern (3-chloro, 2,6-difluoro on the phenyl ring) make it a candidate for pharmaceutical applications, particularly in enantioselective synthesis or as a building block for bioactive molecules.
Properties
Molecular Formula |
C8H8ClF2NO |
|---|---|
Molecular Weight |
207.60 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-chloro-2,6-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClF2NO/c9-4-1-2-5(10)7(8(4)11)6(12)3-13/h1-2,6,13H,3,12H2/t6-/m0/s1 |
InChI Key |
NSNWVMXSRAZEBW-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1F)[C@H](CO)N)F)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(CO)N)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2,6-difluorobenzene.
Reaction Steps:
Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-ol may involve:
Large-scale reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution and hydroxylation reactions.
Purification: Employing techniques such as crystallization or chromatography for purification.
Chiral Resolution: Using chiral catalysts or chiral chromatography for enantiomeric separation.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Medicine
Pharmacological Studies: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry
Chemical Intermediates: Used as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3-chloro-2,6-difluorophenyl)ethan-1-ol involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
A closely related compound, (S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol (CAS: 1213463-79-6), differs in three key aspects:
Halogen Substitution Positions: Target Compound: 3-chloro, 2,6-difluoro on the phenyl ring. Analog: 4-chloro, 2,5-difluoro substitution .
Stereochemistry :
- The target compound has an R-configuration at the chiral center, while the analog is S-configured . Enantiomers often exhibit divergent biological activities; for instance, one enantiomer may act as an agonist while the other is inactive or antagonistic.
Synthetic Utility :
- Both compounds are intermediates in drug development. However, the analog’s 4-chloro group may reduce metabolic stability compared to the target compound’s 3-chloro group due to differences in cytochrome P450 enzyme interactions.
Table 1: Structural and Functional Comparison
Physicochemical and Pharmacokinetic Differences
- Solubility : Fluorine atoms enhance hydrophilicity, but the analog’s 2,5-difluoro arrangement may reduce solubility compared to the target’s 2,6-difluoro symmetry.
- Metabolic Stability : Chlorine at the 3-position (target) is less susceptible to oxidative metabolism than 4-position chlorine (analog), as the latter is more exposed to hepatic enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
